molecular formula C13H16BNO3 B6148605 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole CAS No. 2259877-35-3

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole

Cat. No.: B6148605
CAS No.: 2259877-35-3
M. Wt: 245.08 g/mol
InChI Key: MHGJPOWYLYOOIG-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole is a heterocyclic aromatic compound featuring a benzoxazole core substituted at the 6-position with a pinacol boronate ester group. Benzoxazole consists of a fused benzene and oxazole ring, where the oxazole contributes electron-withdrawing properties. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing C–C bonds . This compound is particularly valued in pharmaceutical and materials chemistry for its stability and reactivity under mild conditions. Its synthesis typically involves palladium-catalyzed borylation of brominated precursors, as exemplified in related benzothiazole and carbazole derivatives .

Properties

CAS No.

2259877-35-3

Molecular Formula

C13H16BNO3

Molecular Weight

245.08 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-16-15-11(9)7-10/h5-8H,1-4H3

InChI Key

MHGJPOWYLYOOIG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NOC=C3C=C2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole typically involves the reaction of 2,1-benzoxazole with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple the benzoxazole with a boronic acid or boronic ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols.

  • Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura reactions.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boronic Alcohols: Resulting from reduction reactions.

  • Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole is in organic synthesis. The boron atom in the dioxaborolane group facilitates various coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.

Key Reactions :

  • Suzuki-Miyaura Coupling : The compound can be used as a boron source to couple with aryl halides or other electrophiles.
  • Borylation Reactions : It can also participate in borylation reactions at benzylic positions, enhancing the synthesis of functionalized aromatic compounds.

Medicinal Chemistry

The biological activity of boron-containing compounds has been extensively studied. This compound has shown promise in medicinal chemistry due to its potential anticancer properties.

Mechanism of Action :

  • Anticancer Activity : Research indicates that boron compounds can disrupt microtubule formation and induce apoptosis in cancer cells. This mechanism makes them candidates for developing new anticancer agents.

Case Studies :

  • Cell Proliferation Inhibition : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example:
    • In vitro studies showed significant inhibition of growth in breast cancer cell lines when treated with this compound.
    • Further investigations are needed to elucidate the specific pathways involved and optimize its efficacy.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved vary depending on the biological or industrial context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

The table below compares 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole with structurally related boronate esters:

Compound Name Core Heterocycle Boronate Position CAS No. Suzuki Reactivity (Relative) Stability (Hydrolysis) Key Applications Reference
This compound Benzoxazole 6 N/A High Moderate Pharmaceuticals, Materials
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole Benzoxazole 5 936902-12-4 Moderate Moderate Organic electronics
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-aminobenzo[d]thiazole Benzothiazole 6 N/A High High Radiopharmaceuticals
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Benzoisoxazole 5 837392-66-2 Low Low Polymer chemistry
9-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole-3-carbaldehyde Carbazole 6 N/A High High OLEDs, Sensors

Key Observations:

Positional Effects : The 6-position on benzoxazole (target compound) offers superior reactivity in Suzuki couplings compared to 5-substituted analogs (e.g., CAS 936902-12-4), likely due to reduced steric hindrance and optimized electronic effects .

Heterocycle Influence : Benzothiazole derivatives (e.g., ) exhibit higher hydrolytic stability than benzoxazoles, attributed to sulfur’s stronger electron-withdrawing nature. Conversely, benzoisoxazole () shows lower reactivity due to weaker boron-heteroatom interactions .

Applications : Carbazole-based boronate esters () are preferred in optoelectronics for their extended conjugation, while benzoxazole derivatives are leveraged in drug discovery (e.g., ’s PI3Kα inhibitors) .

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole is a derivative of benzoxazole that has garnered attention for its potential biological activities. Benzoxazoles are known for a wide range of pharmacological properties including anticancer, antibacterial, and anti-inflammatory effects. This article synthesizes available research findings on the biological activity of this specific compound and its analogs.

  • Molecular Formula: C12H17BNO2
  • Molecular Weight: 204.07 g/mol
  • CAS Number: 24388-23-6

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • UK-1 , a bis(benzoxazole) compound, demonstrated significant activity against leukemia and solid tumors with IC50 values as low as 20 nM .
  • A series of benzoxazole derivatives were found to induce apoptosis in breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

Antibacterial Activity

While some benzoxazole derivatives show promising antibacterial properties, the specific compound in focus has not been extensively tested for this activity. However, studies on related compounds have shown limited antibacterial effects against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anti-inflammatory Activity

Benzoxazole derivatives have also been noted for their anti-inflammatory effects. Compounds such as 3-aminoalkyl-2-oxo-3H-benzoxazoles have exhibited potent analgesic and anti-inflammatory activities by inhibiting prostaglandin synthesis . The presence of the benzoxazole nucleus appears to enhance these effects.

Case Studies

Several studies have highlighted the biological activities of benzoxazole derivatives:

  • Kumar et al. (2014) reported that modifications on the benzoxazole ring significantly improved the anticancer activity of certain derivatives against a spectrum of human cancer cell lines.
  • Bernard et al. (2014) demonstrated that specific benzoxazole derivatives could induce apoptosis in various cancer cell lines through mechanisms involving caspase activation.
  • Reddy et al. (2016) explored the structure-activity relationship (SAR) of benzoxazole derivatives and identified key functional groups that enhance biological activity.

Data Summary

Biological ActivityCompound TypeNotable EffectsReference
AnticancerUK-1IC50 = 20 nM
CytotoxicityBenzoxazoleInduces apoptosis in MCF-7 cells
Anti-inflammatory3-aminoalkyl derivativesInhibits prostaglandin synthesis

Q & A

Q. Key Variables :

ParameterTypical RangeImpact on Yield
Catalyst Loading1–5 mol% PdHigher loading accelerates reaction but risks side products.
Temperature80–100°CElevated temperatures improve reaction kinetics.
SolventDioxane or THFPolar aprotic solvents enhance solubility of intermediates.

How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Advanced
Optimization focuses on:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for improved regioselectivity .
  • Base Choice : K₂CO₃ or Cs₂CO₃ for deprotonation and stabilization of intermediates .
  • Solvent Effects : Use DMF for electron-deficient aryl halides or THF for sterically hindered partners .

Q. Example Protocol :

Combine boronate (1.2 eq), aryl halide (1 eq), Pd catalyst (2 mol%), and base (3 eq) in degassed solvent.

Heat at 90°C for 12–24 hours under N₂.

Monitor by TLC or GC-MS.

Q. Troubleshooting :

  • Low Conversion : Increase catalyst loading or switch to a more active ligand (e.g., SPhos).
  • Byproduct Formation : Optimize stoichiometry or use scavengers (e.g., activated charcoal).

How should discrepancies in spectroscopic data (e.g., NMR, X-ray) be resolved during characterization?

Q. Advanced

  • Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, ¹¹B) with HRMS and X-ray crystallography. For crystallography, use SHELXL for refinement to resolve ambiguities in bond angles or torsional strain .
  • Dynamic Effects : Account for rotational isomers in NMR by variable-temperature (VT) experiments or DFT calculations .

Case Study :
A 2021 study reported conflicting ¹¹B NMR shifts (δ 28–32 ppm) due to solvent polarity. Re-analysis in CDCl₃ vs. DMSO-d₆ resolved the discrepancy .

What purification methods are recommended to achieve high-purity (>98%) boronate esters?

Q. Basic

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation.
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal growth .
  • HPLC : Reverse-phase C18 columns for trace impurity removal (e.g., hydrolyzed boronic acid).

Q. Purity Metrics :

MethodPurity AchievedTime Required
Column95–97%4–6 hours
Recrystallization98%12–24 hours
HPLC>99%2 hours

How does solvent polarity impact the stability of this boronate ester?

Q. Advanced

  • Hydrolytic Stability : The compound is stable in anhydrous THF or toluene but hydrolyzes rapidly in protic solvents (e.g., MeOH, H₂O). Kinetic studies show a half-life of <1 hour in H₂O at 25°C .
  • Storage : Store under argon at −20°C with molecular sieves (4Å).

Q. Degradation Pathways :

Hydrolysis to boronic acid.

Protodeboronation under acidic conditions.

What advanced applications exist for this compound in materials science?

Q. Advanced

  • OLEDs : Acts as an electron-transport layer precursor. A 2023 study achieved a 15% external quantum efficiency (EQE) in devices using this boronate .
  • Polymer Synthesis : Suzuki polycondensation to create conjugated polymers for organic photovoltaics (PCE up to 8.3%) .

Case Study :
A carbazole-benzoxazole copolymer exhibited a bandgap of 2.8 eV and hole mobility of 0.12 cm²/V·s, making it suitable for flexible electronics .

How can researchers address low yields in large-scale boronation reactions?

Q. Advanced

  • Continuous Flow Systems : Improve heat/mass transfer. A 2022 pilot study achieved 85% yield at 100 g scale using a microreactor .
  • Catalyst Recycling : Immobilize Pd on mesoporous silica to reduce costs .

Q. Scale-Up Parameters :

ParameterLab ScalePilot Scale
Yield70%85%
Reaction Time24 hours8 hours
Pd Leaching<0.1 ppm<0.05 ppm

What analytical techniques are critical for quality control?

Q. Basic

  • ¹¹B NMR : Confirm boronate integrity (δ ~30 ppm) and detect hydrolysis (δ 18–22 ppm for boronic acid) .
  • X-ray Diffraction : Resolve crystal packing and confirm regiochemistry .
  • HPLC-MS : Quantify impurities (e.g., dehalogenated byproducts).

Q. Reference Data :

TechniqueDiagnostic Signal
¹H NMR8.2 ppm (benzoxazole-H), 1.3 ppm (pinacol-CH₃)
HRMS[M+H]⁺ calc. 259.1214, found 259.1211

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